Ethyl 6-methylpyrimidine-4-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

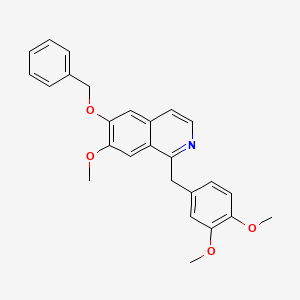

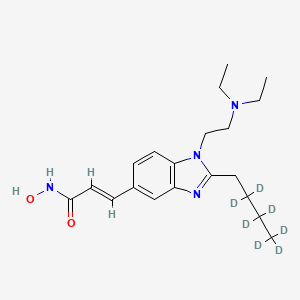

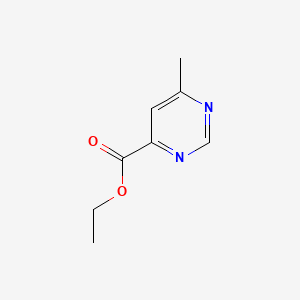

Ethyl 6-methylpyrimidine-4-carboxylate is a chemical compound . It is a pyrimidine-based compound that has been the subject of increasing research.

Molecular Structure Analysis

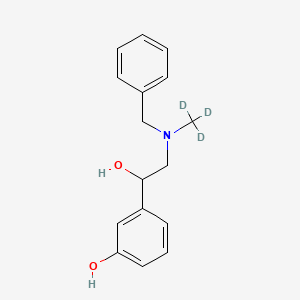

The molecular structure of Ethyl 6-methylpyrimidine-4-carboxylate is characterized by a pyrimidine ring, which is a six-membered heterocyclic compound containing two nitrogen atoms . The molecular formula is C8H10N2O2 .Physical And Chemical Properties Analysis

Pyrimidine is a colorless compound. It is a crystalline solid with a melting point of 22°C which dissolves in water to give a neutral solution and reacts with mineral acids to form salts . The molecular weight of Ethyl 6-methylpyrimidine-4-carboxylate is 166.17700 .Scientific Research Applications

Organic Synthesis: Biginelli Reaction

Ethyl 6-methylpyrimidine-4-carboxylate: is utilized in the Biginelli reaction, which is an acid-catalyzed multicomponent reaction. This reaction is pivotal for synthesizing highly functionalized heterocycles, particularly dihydropyrimidinones (DHPMs). DHPMs are valuable for their pharmacological potential, especially in anticancer drug development .

Medicinal Chemistry: Anticancer Agents

In medicinal chemistry, this compound serves as a precursor for creating molecules with anticancer properties. The structural diversity obtained from the Biginelli reaction products allows for the exploration of new anticancer agents, with a focus on kinesin-5 inhibitors. These inhibitors play a crucial role in halting the cell cycle during mitosis, leading to apoptosis .

Pharmacology: Enzyme Inhibition

The compound’s derivatives have been identified as potential enzyme inhibitors. For instance, they can inhibit kinesin-5, which is involved in the separation of genetic material during cell division. This inhibition is a promising strategy for inducing cell cycle arrest and triggering apoptosis in cancer cells .

Drug Discovery: Huisgen Cycloaddition

Ethyl 6-methylpyrimidine-4-carboxylate: is also involved in the Huisgen 1,3-dipolar cycloaddition, which is a key step in the synthesis of triazole-containing compounds. These compounds are significant in drug discovery, particularly for designing drugs with a triazole pharmacophore .

Biochemistry: Protein Kinase Inhibitors

The pyrrole subunit, which can be derived from Ethyl 6-methylpyrimidine-4-carboxylate , is known for its role in synthesizing protein kinase inhibitors. These inhibitors are crucial in regulating various biochemical pathways and have therapeutic applications in treating diseases like cancer .

Antimicrobial Research: Antibacterial and Antifungal Agents

Compounds derived from Ethyl 6-methylpyrimidine-4-carboxylate have shown promise as antibacterial and antifungal agents. Their ability to inhibit the growth of harmful microorganisms makes them valuable in the development of new antimicrobial drugs .

Antiviral Research: HIV-1 Reverse Transcriptase Inhibitors

The pyrrole subunit from this compound has applications in antiviral research, particularly in inhibiting reverse transcriptase in HIV-1. This inhibition is crucial for developing drugs that can prevent the replication of the HIV virus .

Mechanism of Action

Target of Action

Pyrimidine and its derivatives have been shown to exhibit antiviral, anticancer, antioxidant, and antimicrobial activity .

Mode of Action

It’s worth noting that pyrimidine derivatives have been studied for their neuroprotective and anti-inflammatory activity on human microglia and neuronal cell models .

Biochemical Pathways

These compounds have been observed to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells .

Result of Action

The molecular results of related compounds have revealed promising neuroprotective and anti-inflammatory properties. They have been observed to reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as diet, physical inactivity, stress, education, pollutants, and addictions have been found to play a significant role in disease outcomes . .

Future Directions

properties

IUPAC Name |

ethyl 6-methylpyrimidine-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2/c1-3-12-8(11)7-4-6(2)9-5-10-7/h4-5H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFSANUFJFMEFFK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC=NC(=C1)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60665295 |

Source

|

| Record name | Ethyl 6-methylpyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60665295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

148149-29-5 |

Source

|

| Record name | Ethyl 6-methylpyrimidine-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60665295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.